molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate

Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate

Cat. No.: B13587776
M. Wt: 216.05 g/mol
InChI Key: OHTPUMUTWRPQGU-UHFFFAOYSA-N
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Description

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroborate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide typically involves the reaction of a spirocyclic ketone with a boron reagent. One common method includes the reaction of 3-oxospiro[3.3]heptane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide: Similar in structure but with a different position of the ketone group.

    Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide:

Uniqueness

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C7H9BF3KO

Molecular Weight

216.05 g/mol

IUPAC Name

potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide

InChI

InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1

InChI Key

OHTPUMUTWRPQGU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+]

Origin of Product

United States

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